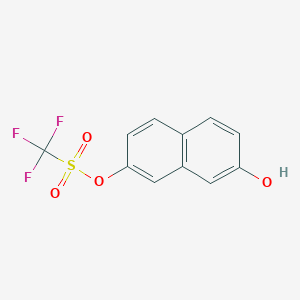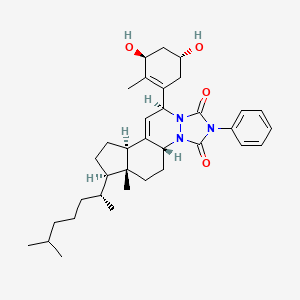
Impurity C of Alfacalcidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pre-Alfacalcidol PTAD Adduct is a biochemical compound used primarily in proteomics research. It is an impurity of alfacalcidol, a synthetic analog of Vitamin D3. The molecular formula of pre-Alfacalcidol PTAD Adduct is C35H49N3O4, and it has a molecular weight of 575.78 . This compound is known for its role in mediating intestinal calcium absorption and bone calcium metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pre-Alfacalcidol PTAD Adduct is synthesized through a [4 + 2] cycloaddition reaction of C-aryl ketenimines with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) as a synthetic equivalent of dinitrogen. This reaction produces 1,2,4-triazolo[1,2-a]cinnolines with a pendant triazolidindione group by means of a Diels-Alder/ene sequence. The treatment of such adducts with potassium hydroxide affords 3-aminocinnolines.
Industrial Production Methods
Industrial production of pre-Alfacalcidol PTAD Adduct involves cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity ranges from kilograms to metric tons, ensuring high-quality batches for research purposes.
Chemical Reactions Analysis
Types of Reactions
Pre-Alfacalcidol PTAD Adduct undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving pre-Alfacalcidol PTAD Adduct include PTAD, potassium hydroxide, and m-chloroperbenzoic acid. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations.
Major Products Formed
Scientific Research Applications
Pre-Alfacalcidol PTAD Adduct has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: Plays a role in studying calcium metabolism and bone health.
Medicine: Investigated for its potential therapeutic effects in conditions like hypocalcemia and osteoporosis.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of pre-Alfacalcidol PTAD Adduct involves its role as an impurity of alfacalcidol, which is a synthetic analog of Vitamin D3. Alfacalcidol is activated by the enzyme 25-hydroxylase in the liver to mediate its effects in the body, particularly in the kidneys and bones . This activation leads to the regulation of calcium homeostasis and bone metabolism .
Comparison with Similar Compounds
Similar Compounds
Alfacalcidol: A synthetic analog of Vitamin D3 used in the treatment of hypocalcemia and osteoporosis.
Doxercalciferol: Another synthetic analog of Vitamin D2 used in the treatment of secondary hyperparathyroidism.
Eldecalcitol: An analog of calcitriol with potent biological effects on bone diseases such as osteoporosis.
Uniqueness
Pre-Alfacalcidol PTAD Adduct is unique due to its specific chemical structure and its role as an impurity of alfacalcidol. Its ability to mediate intestinal calcium absorption and bone calcium metabolism makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C35H49N3O4 |
|---|---|
Molecular Weight |
575.8 g/mol |
IUPAC Name |
(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30-,31+,32+,35-/m1/s1 |
InChI Key |
PTIHYNIKYFVMFI-QLUNSSTRSA-N |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


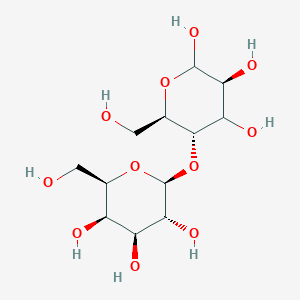
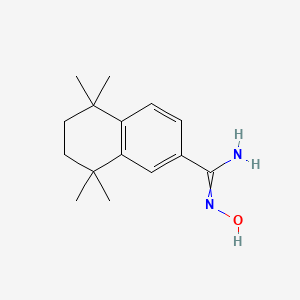
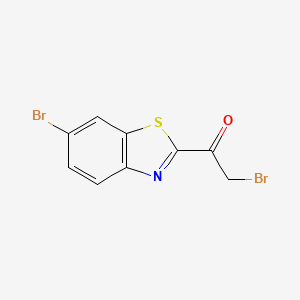
![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
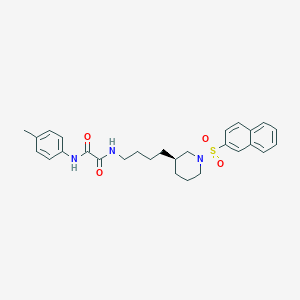
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
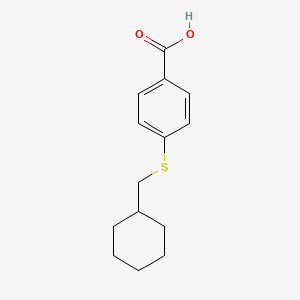
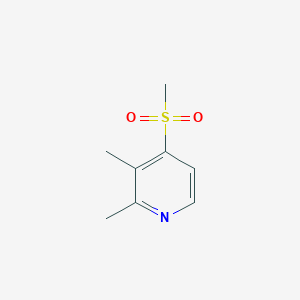
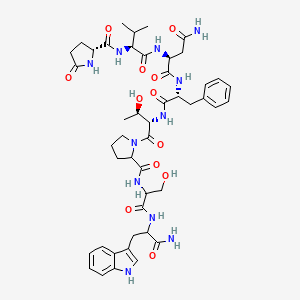

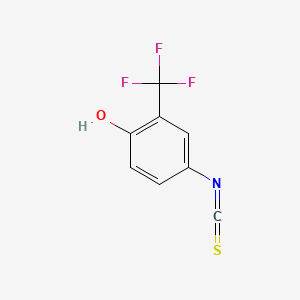
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
